Methyl altropyranoside
Overview
Description
Methyl altropyranoside is a carbohydrate derivative belonging to the class of pyranosides. It is a methylated form of altropyranose, a six-membered ring structure with hydroxyl groups attached to the carbon atoms. This compound is of particular interest in the study of hydrogen-bonding patterns and conformational stability in pyranose sugars and their derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl altropyranoside can be synthesized from α-D-mannopyranoside through a series of chemical reactions. One common method involves the use of methylation agents to introduce the methyl group into the altropyranose structure . The reaction conditions typically include the use of solvents such as methanol and catalysts to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The process may include additional purification steps to ensure the compound’s purity and quality for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl altropyranoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions include different derivatives of this compound, such as methylated alcohols, carbonyl compounds, and substituted pyranosides .
Scientific Research Applications
Methyl altropyranoside has several scientific research applications:
Chemistry: It is used in the synthesis of complex oligosaccharides and glycoconjugates.
Biology: The compound is studied for its role in carbohydrate metabolism and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Mechanism of Action
The mechanism of action of methyl altropyranoside involves its interaction with specific molecular targets and pathways. The compound can form oxacarbenium ion intermediates through chelation with Lewis acids, leading to nucleophile substitution reactions . These interactions are crucial for its role in various chemical and biological processes.
Comparison with Similar Compounds
Methyl altropyranoside can be compared with other similar compounds such as:
- Methyl α-D-allopyranoside
- Methyl β-D-glucopyranoside
- Methyl α-D-mannopyranoside
Uniqueness
This compound is unique due to its specific structural configuration and the presence of the methyl group, which influences its chemical reactivity and interactions. This uniqueness makes it valuable in specific synthetic and research applications .
Biological Activity
Methyl altropyranoside (CAS No. 29411-57-2) is a methylated carbohydrate derivative of altropyranose, a six-membered ring sugar. This compound has garnered attention in various fields, including medicinal chemistry, biochemistry, and industrial applications, due to its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is characterized by its molecular formula and a molecular weight of 194.18 g/mol. The synthesis typically involves the methylation of α-D-mannopyranoside using methylating agents under controlled conditions to introduce the methyl group into the altropyranose structure .
Biological Activity Overview
This compound exhibits a range of biological activities, notably in antimicrobial properties and enzyme interactions. The following sections detail these activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are critical metrics for assessing this activity.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (mM) | MBC (mM) |
---|---|---|
Staphylococcus aureus | 0.5 | 0.5 |
Listeria monocytogenes | 1.0 | 1.0 |
Escherichia coli | 10-20 | >20 |
The results indicate that this compound is particularly effective against Gram-positive bacteria, with MIC values indicating that it can inhibit bacterial growth effectively at low concentrations .
Enzyme Interaction Studies
This compound has been studied for its interactions with specific glycosidases, influencing their activity and stability. For instance, it has shown potential as an inhibitor in enzyme assays, suggesting its role in carbohydrate metabolism .
Table 2: Enzyme Inhibition Potentials
Enzyme Type | Inhibition Type | IC50 (µM) |
---|---|---|
α-glucosidase | Competitive | 50 |
β-galactosidase | Non-competitive | 75 |
These findings underscore the compound's relevance in metabolic studies and potential therapeutic applications .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common pathogens in clinical settings. The compound was tested against multiple strains of bacteria isolated from infected patients. Results showed significant bactericidal activity, particularly against Staphylococcus aureus, with a complete reduction in bacterial count at concentrations as low as 0.5 mM within one hour of exposure .
Case Study 2: Glycosidase Interaction
In another study focusing on enzyme interactions, this compound was tested for its ability to inhibit α-glucosidase activity in vitro. The results demonstrated that the compound effectively inhibited enzyme activity at concentrations relevant to therapeutic use, suggesting its potential as a treatment for conditions like diabetes where carbohydrate metabolism regulation is crucial .
The biological activity of this compound is largely attributed to its structural configuration, which allows it to interact with cellular membranes and enzymes effectively. The presence of the methyl group influences its reactivity and binding affinity to target molecules, facilitating its role as an enzyme inhibitor and antimicrobial agent .
Properties
IUPAC Name |
(2R,3S,4R,5S,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5-,6+,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVAGTYPODGVJG-OVHBTUCOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482170 | |
Record name | methyl altropyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29411-57-2 | |
Record name | methyl altropyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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